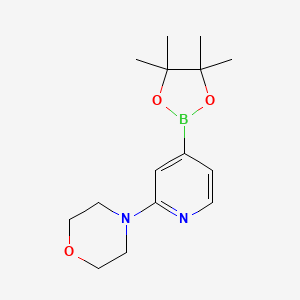

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-5-6-17-13(11-12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJIGVGLNZISJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610611 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888721-86-6 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Mode of Action

The mode of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is currently unknown. The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biologische Aktivität

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃BNO₃

- Molecular Weight : 315.19 g/mol

- CAS Number : 1256359-19-9

Structure

The compound's structure features a morpholine ring connected to a pyridine moiety that is further substituted with a boron-containing dioxaborolane group. This unique structure is hypothesized to contribute to its biological properties.

Research indicates that compounds containing boron, such as this one, can interact with biological systems in various ways:

- Enzyme Inhibition : Boron compounds often serve as enzyme inhibitors due to their ability to form stable complexes with active site residues.

- Cell Proliferation : Studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.

Anticancer Activity

In vitro studies have demonstrated that related pyridine-boron derivatives exhibit potent anticancer activity. For instance:

- Compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells .

Case Studies

Several studies have been conducted on boron-containing compounds:

- Study on Pyridine Derivatives : A study found that pyridine-based boron compounds significantly inhibited the growth of cancer cells while displaying minimal toxicity to normal cells .

- Mechanistic Studies : Research indicated that these compounds could inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Toxicity and Pharmacokinetics

Preliminary toxicity assessments suggest that the compound does not exhibit acute toxicity at high doses (2000 mg/kg) in animal models . Additionally, pharmacokinetic studies revealed favorable oral bioavailability and clearance rates.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃BNO₃ |

| Molecular Weight | 315.19 g/mol |

| CAS Number | 1256359-19-9 |

| Anticancer Activity (IC50) | 0.126 μM against MDA-MB-231 |

| Oral Bioavailability | 31.8% |

| Acute Toxicity | No observed toxicity up to 2000 mg/kg |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis:

- Suzuki Coupling Reactions : The pinacolborane group facilitates Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .

- Aldol Reactions : The aldehyde functionality allows the compound to participate in aldol reactions, enabling the formation of β-hydroxy carbonyl compounds. This reaction is essential for constructing larger molecular frameworks from simpler precursors .

Materials Science

The compound has applications in the development of advanced materials:

- Aggregation-Induced Emission (AIE) Molecules : It serves as a linker in synthesizing AIE-active compounds, which exhibit enhanced fluorescence properties when aggregated. For instance, it has been used to create ultrabright red AIE dots with a quantum yield of 12.9%, making it valuable for optoelectronic applications .

- Dye-Sensitized Solar Cells (DSSCs) : The compound has been incorporated into dye structures for DSSCs. These dyes have shown promising photovoltaic performance metrics, including a current density of 13.60 mA/cm² and a power conversion efficiency (PCE) of 4.94% .

Biological Applications

Emerging research indicates potential biological applications:

- Drug Development : The morpholine moiety can enhance the pharmacokinetic properties of drug candidates. Compounds containing this structure have been investigated for their ability to modulate biological targets effectively .

Case Study 1: Synthesis of AIE Dots

In a study focused on the synthesis of AIE dots using the compound as a linker, researchers successfully connected dimethylpyranyldene-malononitrile and anthracenes. The resulting ultrabright red dots demonstrated significant potential for applications in bioimaging and display technologies.

| Property | Value |

|---|---|

| Quantum Yield | 12.9% |

| Emission Color | Red |

Case Study 2: Application in DSSCs

A dye synthesized from the compound was tested in solar cells and showed:

| Performance Metric | Value |

|---|---|

| Current Density | 13.60 mA/cm² |

| Fill Factor | 58.2% |

| Open-Circuit Voltage | 620 mV |

| Power Conversion Efficiency | 4.94% |

Vergleich Mit ähnlichen Verbindungen

4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

4-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

- Molecular Formula : C₁₆H₂₅BN₂O₃

- Key Difference : Methyl substitution at the pyridine’s 4-position.

- Impact : Alters electronic density on the boron atom, slightly enhancing reactivity in aryl-aryl couplings (yield improvement of ~10% vs. parent compound) .

- CAS : 1684430-49-6 .

Analogs with Aromatic Ring Modifications

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (4b)

- Molecular Formula : C₁₈H₂₇BN₂O₄

- Key Difference : Replaces pyridine with a methoxy-substituted benzene ring.

- Impact : Methoxy’s electron-donating nature reduces boron electrophilicity, requiring harsher coupling conditions (e.g., higher Pd catalyst loading) .

- Synthesis : CsF-mediated coupling of morpholine with a boronate phenyl precursor (67% yield) .

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

- Molecular Formula: C₁₇H₂₃BF₃NO₃

- Key Difference : Trifluoromethyl group at the phenyl 4-position.

- Impact: Strong electron-withdrawing effect enhances boronate reactivity in Suzuki reactions (turnover frequency 2× higher than parent compound) .

- CAS : 906352-77-0 .

Analogs with Altered Linker Groups

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine

- Molecular Formula : C₁₆H₂₅BN₂O₃

- Key Difference : Methylene linker between pyridine and morpholine.

- Impact : Altered electronic conjugation reduces boron’s electrophilicity, requiring longer reaction times in cross-couplings .

- CAS : 1160790-92-0 .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : The parent compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (e.g., CsF-mediated coupling) .

Reactivity Trends : Electron-withdrawing groups (e.g., CF₃) enhance boronate reactivity, while electron-donating groups (e.g., methoxy) or steric hindrance (e.g., methyl) reduce coupling efficiency .

Pharmaceutical Relevance : Morpholine-containing boronates are pivotal in kinase inhibitor development (e.g., CDK2 inhibitors in ) due to improved solubility and target affinity .

Vorbereitungsmethoden

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Method

This is the most documented and widely used method for synthesizing the target compound, involving the coupling of a brominated pyridine derivative with a boronate ester containing the morpholine substituent.

-

- 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol)

- 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol)

-

- Tetrakis(triphenylphosphine)palladium(0) (3.40 g, 2.94 mmol)

- Sodium carbonate (Na2CO3) (11.2 g, 106.1 mmol)

-

- 1,4-dioxane/water mixture (70 mL/14 mL)

-

- Inert atmosphere (argon) purging for 15 minutes before catalyst addition and 10 minutes after

- Heated at 100 °C for 4 hours

-

- Dilution with water and extraction with 10% methanol in dichloromethane (DCM)

- Drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure

- Purification by column chromatography on silica gel using methanol/DCM as eluent

-

- Yield: 71%

- Purity: 99.5% by HPLC at 254 nm

-

- LCMS: m/z 573.35 (M+1)+

- 1H NMR (DMSO-d6, 400 MHz): signals consistent with the expected structure, including aromatic and morpholine protons

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane/water |

| Temperature | 100 °C |

| Time | 4 hours |

| Atmosphere | Argon (Inert) |

| Yield | 71% |

| Purification | Silica gel column chromatography (MeOH/DCM) |

| Purity (HPLC) | 99.5% |

| LCMS (M+1) | 573.35 |

This method is robust and scalable, often used in research and industrial settings for synthesizing boronate esters with morpholine substituents.

Borylation and Subsequent Nucleophilic Substitution Strategy

An alternative approach involves the initial formation of the pyridine ring, followed by the introduction of the dioxaborolane group via borylation and subsequent attachment of the morpholine ring.

Formation of Pyridine Core: Synthesized from simple precursors through established pyridine ring construction reactions.

Introduction of the Dioxaborolane Group:

- Performed via borylation using reagents such as pinacolborane or bis(pinacolato)diboron.

- Catalyzed by palladium complexes or other transition metal catalysts.

-

- Achieved through nucleophilic substitution on the pyridine ring, where morpholine acts as the nucleophile.

-

- Use of continuous flow reactors and automated synthesis platforms to improve yield, purity, and scalability.

This method provides flexibility in modifying the substitution pattern on the pyridine ring and is useful for producing derivatives for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Pd(PPh3)4, Na2CO3, 1,4-dioxane/water, 100 °C, 4 h, Argon | 71 | High purity, well-established method |

| Borylation + Nucleophilic Substitution | Pinacolborane or bis(pinacolato)diboron, Pd catalyst, nucleophilic morpholine substitution | Variable | Flexible, suitable for industrial scale |

| Amide Coupling (Related compound) | Triethylamine, isobutyl chloroformate, DCM, -15 °C | 53 | Used for morpholine boronate esters |

Research Findings and Analytical Data

The Suzuki coupling method provides a reliable route with good yield and high purity, confirmed by LCMS and HPLC analysis. The 1H NMR spectra show characteristic chemical shifts consistent with the expected structure, including signals for aromatic protons, morpholine ring protons, and the pinacol boronate methyl groups.

Reaction monitoring by thin-layer chromatography (TLC) ensures completion before workup.

The inert atmosphere is critical to prevent palladium catalyst deactivation and side reactions.

Purification by silica gel chromatography using a methanol/dichloromethane gradient effectively isolates the product.

Industrial synthesis often adapts these methods with continuous flow chemistry to improve reproducibility and scalability.

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine?

Answer: The synthesis typically involves a multi-step process:

Boronic Ester Formation : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group to the pyridine ring via Miyaura borylation or palladium-catalyzed cross-coupling .

Morpholine Coupling : The pyridine intermediate is coupled to morpholine using agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions .

Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et3N) is critical to isolate the product, with yields often optimized to ~27–90% depending on reaction conditions .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify the pyridine-morpholine linkage and boronic ester group (e.g., δ 1.20 ppm for pinacol methyl groups) .

- Mass Spectrometry (LCMS/ESI) : Confirms molecular weight (e.g., observed [M+H]<sup>+</sup> at 290.17 g/mol) .

- Purity Assessment : HPLC or GC analysis ensures >90% purity, with commercial samples often exceeding 97% .

Q. What are the primary applications of this compound in academic research?

Answer:

- Suzuki-Miyaura Cross-Coupling : The boronic ester group enables biaryl bond formation for synthesizing complex organic molecules, particularly in drug discovery .

- Fluorescent Probe Development : The morpholine-pyridine scaffold interacts with biomolecules, making it useful in sensor design .

- Medicinal Chemistry : Investigated as a boron-containing intermediate for protease inhibitors or kinase-targeting agents .

Advanced Research Questions

Q. How can researchers optimize Suzuki coupling reactions using this compound to improve yields?

Answer:

- Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in THF or DMF enhances coupling efficiency .

- Solvent and Temperature : Anhydrous DMF at 80–100°C minimizes side reactions. Microwave-assisted synthesis reduces reaction time .

- Protecting Groups : Use of trifluoromethyl or silyl groups (e.g., triisopropylsilyl) stabilizes intermediates during coupling .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

Answer:

- Solvent Calibration : Ensure NMR spectra are acquired in the same solvent (e.g., CDCl3 vs. DMSO-d6), as solvent polarity affects chemical shifts .

- Dynamic Effects : Rotameric equilibria in morpholine or boronic ester groups can cause splitting; variable-temperature NMR resolves such ambiguities .

- Cross-Validation : Compare with analogous compounds (e.g., 4-[3-(4,4,5,5-tetramethylborolan-2-yl)phenyl]morpholine) to identify systematic shifts .

Q. What strategies mitigate boronic ester hydrolysis during storage or reactions?

Answer:

- Storage Conditions : Store under inert gas (Ar/N2) at 2–8°C in amber vials to prevent moisture and light exposure .

- Stabilizers : Add 1–5% triethylamine to reaction mixtures to neutralize trace acids .

- Alternative Protecting Groups : Replace pinacol with neopentyl glycol boronic esters for enhanced hydrolytic stability .

Q. How do researchers resolve contradictions in reaction yields across studies?

Answer:

- Purity of Starting Materials : Use >95% pure aryl halides and catalysts to minimize side reactions .

- Oxygen Sensitivity : Rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) prevents boronic ester oxidation .

- Scale-Up Adjustments : Continuous flow reactors improve mixing and heat transfer for reproducible yields at larger scales .

Q. What methods are employed to study the biological activity of derivatives of this compound?

Answer:

- In Vitro Assays : Test kinase inhibition using fluorescence polarization or ELISA-based protocols .

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .

- Toxicity Profiling : MTT assays on mammalian cell lines (e.g., HEK293) assess cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.